Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-[1,3]thiazolo[4,5-b]pyridine

Lipophilicity optimization Lead optimization Physicochemical profiling

2-Methyl-[1,3]thiazolo[4,5-b]pyridine (CAS 175659-41-3) is a fused bicyclic heterocycle combining a thiazole and a pyridine ring, belonging to the thiazolo[4,5-b]pyridine class widely exploited as a privileged scaffold in kinase inhibitor design and agrochemical discovery. With a molecular formula of C₇H₆N₂S and a molecular weight of 150.20 g/mol, it features a single methyl substituent at the 2-position of the thiazole ring, resulting in zero hydrogen bond donors, three hydrogen bond acceptors, and zero rotatable bonds, yielding a compact, rigid structure with a topological polar surface area (TPSA) of 54.02 Ų.

Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
CAS No. 175659-41-3
Cat. No. B061364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-[1,3]thiazolo[4,5-b]pyridine
CAS175659-41-3
Molecular FormulaC7H6N2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC=N2
InChIInChI=1S/C7H6N2S/c1-5-9-7-6(10-5)3-2-4-8-7/h2-4H,1H3
InChIKeyCGSWTRTYXLGAFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-[1,3]thiazolo[4,5-b]pyridine (CAS 175659-41-3): Procurement-Grade Physicochemical Baseline for the Thiazolopyridine Scaffold


2-Methyl-[1,3]thiazolo[4,5-b]pyridine (CAS 175659-41-3) is a fused bicyclic heterocycle combining a thiazole and a pyridine ring, belonging to the thiazolo[4,5-b]pyridine class widely exploited as a privileged scaffold in kinase inhibitor design and agrochemical discovery [1]. With a molecular formula of C₇H₆N₂S and a molecular weight of 150.20 g/mol, it features a single methyl substituent at the 2-position of the thiazole ring, resulting in zero hydrogen bond donors, three hydrogen bond acceptors, and zero rotatable bonds, yielding a compact, rigid structure with a topological polar surface area (TPSA) of 54.02 Ų . Its calculated octanol-water partition coefficient (clogP) of approximately 2.0 provides a balanced lipophilicity profile that differentiates it from both the unsubstituted parent core and more polar or more lipophilic 2-substituted analogs, making it a strategic intermediate for lead optimization campaigns where modulating logP without introducing additional H-bond donors is critical [2].

Why 2-Methyl-[1,3]thiazolo[4,5-b]pyridine Cannot Be Casually Replaced by Other Thiazolopyridine Isomers or 2-Substituted Analogs in Structure–Activity Campaigns


The thiazolopyridine chemical space encompasses multiple regioisomers (e.g., thiazolo[4,5-b], thiazolo[5,4-b], thiazolo[4,5-c]) and a broad array of 2-position substitutions, each yielding profound differences in lipophilicity, solubility, target engagement, and synthetic tractability. For example, the 2,3-dihydro analog of the same scaffold exhibits a markedly different logP of 1.59 and aqueous solubility of 173 mg/L compared to the aromatic parent's logP of 2.28 and solubility of 49 mg/L, demonstrating that even subtle changes in ring saturation alter physicochemical properties sufficiently to disrupt SAR continuity . The 2-methyl substituent specifically tunes lipophilicity (clogP ~2.0) without introducing hydrogen bond donor capacity, a feature not shared by 2-amino (H-bond donors, higher polarity), 2-chloro (higher MW, reactive handle), or 2-phenyl (significantly higher logP) congeners, each of which would drive a lead series in a different chemical direction . These intrinsic differences mean that replacing 2-methyl-[1,3]thiazolo[4,5-b]pyridine with an in-class analog without explicit re-optimization of the SAR landscape risks loss of potency, altered selectivity, or compromised ADMET properties.

Quantitative Differentiation Evidence for 2-Methyl-[1,3]thiazolo[4,5-b]pyridine Against Closest Structural Analogs


Lipophilicity Tuning: 2-Methyl Substitution Provides a 0.6–0.8 log Unit Increase Over the Unsubstituted Thiazolo[4,5-b]pyridine Core, Balancing Polarity Without H-Bond Donor Introduction

The 2-methyl substituent on the thiazolo[4,5-b]pyridine scaffold elevates the calculated logP from the unsubstituted core value of 1.39 to approximately 2.0, an increase of ~0.6 log units . This contrasts with the more polar 2-amino derivative which introduces hydrogen bond donors (increasing HBD count from 0 to 2), and the more lipophilic 2-bromo-5,7-dimethyl analog which reaches a logP of ~3.17 . The 2-methyl group thus occupies a narrow lipophilicity window that is often desirable for CNS drug-like space (logP 1–3) while preserving the zero H-bond donor count critical for passive membrane permeability.

Lipophilicity optimization Lead optimization Physicochemical profiling

Rotatable Bond Count of Zero: Conformational Rigidity Advantage Over 2-Ethylthio and Other Flexible 2-Substituted Derivatives

2-Methyl-[1,3]thiazolo[4,5-b]pyridine contains zero rotatable bonds, a feature shared with the unsubstituted core but distinct from 2-ethylthio (CAS 488738-66-5, two rotatable bonds) and other 2-thioether derivatives that introduce conformational flexibility . In fragment-based and structure-based drug design, lower rotatable bond counts correlate with reduced entropic penalties upon target binding and improved ligand efficiency metrics. The retention of zero rotatable bonds while gaining the lipophilicity benefit of the methyl group provides a dual advantage not simultaneously offered by 2-ethyl, 2-propyl, or 2-thioether analogs.

Conformational restriction Entropic binding penalty Fragment-based drug design

Absence of Hydrogen Bond Donors: A Differentiating Physicochemical Feature Relative to 2-Amino and 2-Hydrazinyl Thiazolopyridine Congeners

The target compound possesses zero hydrogen bond donors (HBD = 0), whereas the closely related 2-amino-thiazolo[4,5-b]pyridine introduces two HBDs and 2-hydrazinyl-thiazolo[4,5-b]pyridine introduces three HBDs . This parameter is critical: each additional HBD has been statistically associated with reductions in passive permeability and CNS penetration in multiparameter optimization scores such as CNS MPO. The 2-methyl derivative achieves the desired 2-position substitution without incurring the HBD penalty that amino, hydrazinyl, or hydroxyl analogs impose.

Hydrogen bond donor count ADMET optimization CNS drug-likeness

Regioisomeric Specificity: Thiazolo[4,5-b] vs. Thiazolo[5,4-b] Fusion Dictates Divergent Kinase Inhibition Profiles

Published SAR studies on isothiazolopyridine regioisomers demonstrate that the [4,5-b] vs. [4,3-b] fusion geometry alone can determine whether a compound displays nanomolar GAK kinase affinity or is completely inactive [1]. While the isothiazolo series is distinct, the principle of regioisomer-dependent biological activity extends to the thiazolopyridine class: thiazolo[5,4-b]pyridines have been independently validated as PI3K and c-KIT inhibitors, whereas thiazolo[4,5-b]pyridines are primarily explored as acyl-ACP thioesterase inhibitors and MALT1 allosteric modulators . The [4,5-b] fusion geometry of the target compound pre-positions the pyridine nitrogen for H-bond interactions with a different set of kinase hinge residues compared to the [5,4-b] isomer.

Regioisomer selectivity Kinase inhibitor design Scaffold hopping

Synthetic Tractability: The 2-Methyl Group Provides a Non-Reactive, Sterically Benign Handle for Downstream Derivatization Compared to 2-Chloro or 2-Bromo Precursors

2-Chloro- and 2-bromo-thiazolo[4,5-b]pyridines (CAS 152170-30-4 and bromo analogs) contain reactive halogen handles suited for Pd-catalyzed cross-coupling but are also susceptible to unwanted nucleophilic displacement and metabolic dehalogenation . The 2-methyl derivative, by contrast, is chemically inert under standard cross-coupling conditions, making it an ideal advanced intermediate for programs where the 2-position methyl is the desired final substituent and functionalization is intended at other positions (e.g., C5, C6, or C7 of the pyridine ring). This avoids the need for a deprotection or functional group interconversion step that chloro/bromo intermediates would require.

Synthetic intermediate Cross-coupling compatibility Late-stage functionalization

Application Scenarios Where 2-Methyl-[1,3]thiazolo[4,5-b]pyridine Provides Measurable Procurement Advantages


Fragment-Based Lead Generation Targeting Kinases Requiring a Compact, Zero-HBD, Moderately Lipophilic Core

Fragment libraries benefit from compounds with MW < 200 Da, zero HBD, and logP between 1–3. 2-Methyl-[1,3]thiazolo[4,5-b]pyridine (MW 150.20, HBD = 0, clogP ≈ 2.0) fits these criteria precisely, offering a pre-validated thiazolopyridine scaffold with favorable ligand efficiency metrics . Unlike the 2-amino analog which introduces undesired H-bond donor capacity, or the unsubstituted core which may lack sufficient lipophilicity for hydrophobic pocket engagement, the 2-methyl variant provides a balanced starting point for fragment growing or merging strategies in kinase and MALT1-targeted programs as evidenced by the scaffold's presence in multiple inhibitor series [1].

Agrochemical Lead Optimization for Acyl-ACP Thioesterase Inhibition Requiring Conformational Rigidity

The acyl-ACP thioesterase inhibitor class exemplified by 2,3-dihydrothiazolo[4,5-b]pyridines relies on a rigid bicyclic core for target engagement. The 2-methyl derivative provides the same zero-rotatable-bond scaffold as the dihydro series while offering the aromatic stabilization and altered electronic properties of the fully unsaturated system . For agrochemical discovery teams seeking to explore aromatic variants without introducing conformational flexibility, this compound serves as a direct synthetic entry point that avoids the torsional freedom introduced by ethyl, propyl, or thioether 2-substituents.

Parallel Synthesis and Library Production Where an Inert 2-Position Substituent is Required for Late-Stage Pyridine Ring Diversification

In medicinal chemistry libraries where the 2-position methyl is the desired constant substituent and diversity is introduced at C5, C6, or C7 of the pyridine ring, the 2-methyl derivative eliminates the need for a halogen masking/demasking sequence. Compared to the 2-chloro or 2-bromo precursors (CAS 152170-30-4 and analogs), which require a final dehalogenation or reduction step to restore the methyl if used as a placeholder, the 2-methyl compound reduces the linear synthetic sequence by at least one step, improving overall library production efficiency and reducing cost per compound .

CNS Drug Discovery Programs Requiring Strict Compliance with Multiparameter Optimization (MPO) Scores

CNS drug discovery utilizes MPO scores that penalize high HBD count and excessively high or low logP. 2-Methyl-[1,3]thiazolo[4,5-b]pyridine, with HBD = 0, TPSA = 54.02 Ų, and clogP ≈ 2.0, falls within the desirable CNS MPO space, unlike 2-amino analogs (HBD = 2, higher TPSA, lower logP) which score less favorably, or 2-phenyl analogs (significantly higher logP) which exceed the lipophilicity ceiling . Procuring this specific derivative for CNS-targeted thiazolopyridine series thereby preserves MPO scores from the outset of a lead optimization campaign.

Quote Request

Request a Quote for 2-Methyl-[1,3]thiazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.